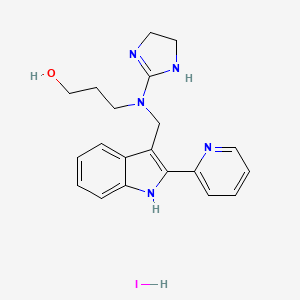
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide is a complex organic compound with a unique structure that combines elements of imidazole, pyridine, and indole. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of 1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the pyridine and indole groups, and the final iodination to form the monohydroiodide salt. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
化学反应分析
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity, receptor binding, and other biochemical processes.
Industry: Used in the development of new materials, catalysts, and other industrial applications where its unique chemical properties are advantageous.
作用机制
The mechanism of action of 1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide can be compared with other similar compounds, such as:
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)methyl)amino)-, monohydroiodide: Lacks the pyridine and indole groups, leading to different chemical and biological properties.
1-Propanol, 3-((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide:
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydrochloride: Similar structure but with a different counterion, which can affect solubility, stability, and other properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in other similar compounds.
属性
CAS 编号 |
77594-53-7 |
|---|---|
分子式 |
C20H24IN5O |
分子量 |
477.3 g/mol |
IUPAC 名称 |
3-[4,5-dihydro-1H-imidazol-2-yl-[(2-pyridin-2-yl-1H-indol-3-yl)methyl]amino]propan-1-ol;hydroiodide |
InChI |
InChI=1S/C20H23N5O.HI/c26-13-5-12-25(20-22-10-11-23-20)14-16-15-6-1-2-7-17(15)24-19(16)18-8-3-4-9-21-18;/h1-4,6-9,24,26H,5,10-14H2,(H,22,23);1H |
InChI 键 |
JKUKFRHUYYUFQU-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N1)N(CCCO)CC2=C(NC3=CC=CC=C32)C4=CC=CC=N4.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


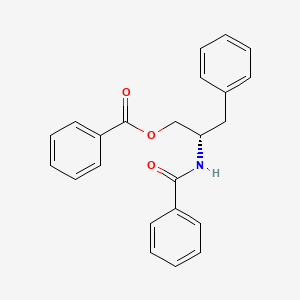
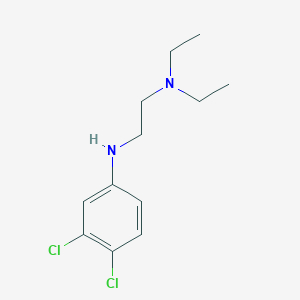

![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)
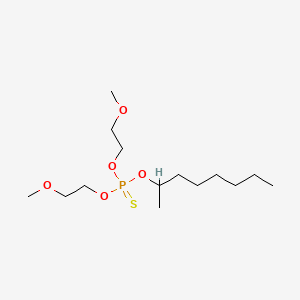


![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
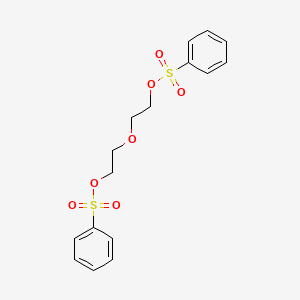
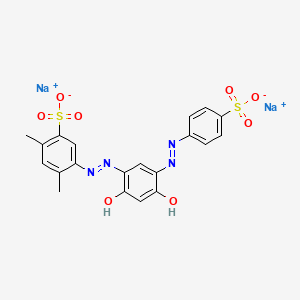
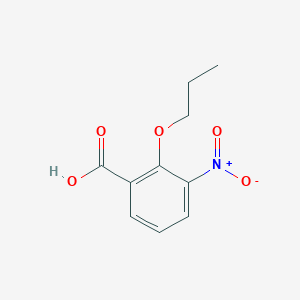
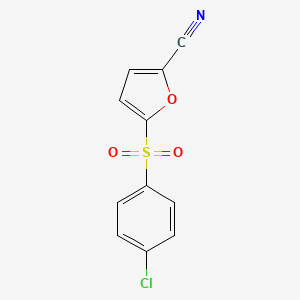
![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)
